Cas no 173352-50-6 (1-(2-phenylethyl)-1H-benzimidazole-2-thiol)

1-(2-phenylethyl)-1H-benzimidazole-2-thiol structure
173352-50-6 structure
Product Name:1-(2-phenylethyl)-1H-benzimidazole-2-thiol
N.o CAS:173352-50-6
MF:C15H14N2S
MW:254.350061893463
MDL:MFCD01926164
CID:3083357
PubChem ID:701529
Update Time:2025-06-11

1-(2-phenylethyl)-1H-benzimidazole-2-thiol Propriedades químicas e físicas

Nomes e Identificadores

    • TIMTEC-BB SBB010033
    • 1-PHENETHYL-1H-BENZOIMIDAZOLE-2-THIOL
    • 1-Phenethyl-1H-benzo[d]imidazole-2-thiol
    • 1-(2-PHENYLETHYL)-1H-BENZIMIDAZOLE-2-THIOL
    • 3-(2-phenylethyl)-1H-benzimidazole-2-thione
    • 0090315
    • A2150
    • 173352-50-6
    • H35360
    • ALBB-026019
    • CS-0307605
    • 2H-Benzimidazole-2-thione, 1,3-dihydro-1-(2-phenylethyl)
    • HMS1784P18
    • SCHEMBL7681201
    • NCGC00188361-01
    • SR-01000527230
    • STK663579
    • MFCD01926164
    • SR-01000527230-1
    • EN300-03359
    • AKOS000116277
    • AG-205/13459282
    • Z56820617
    • 1-(2-phenylethyl)-1H-1,3-benzodiazole-2-thiol
    • LS-08785
    • 1H-benzimidazole-2-thiol, 1-(2-phenylethyl)-
    • ZINC00082583
    • A2150/0090315
    • AKOS BBS-00006559
    • OTAVA-BB BB7119620362
    • 1-(2-phenylethyl)-1H-benzimidazole-2-thiol
    • MDL: MFCD01926164
    • Inchi: 1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
    • Chave InChI: UDCRTYXGUIEZPV-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC=CC=2N1CCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 254.08776963Da
  • Massa monoisotópica: 254.08776963Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 299
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 47.4Ų

1-(2-phenylethyl)-1H-benzimidazole-2-thiol Informações de segurança

1-(2-phenylethyl)-1H-benzimidazole-2-thiol Preçomais >>

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